molecular formula C3H10N2O4S B13013421 Imidazolidine sulfate

Imidazolidine sulfate

Cat. No.: B13013421
M. Wt: 170.19 g/mol
InChI Key: FNJTXEOAQSUHAK-UHFFFAOYSA-N
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Description

Imidazolidine sulfate is a heterocyclic organic compound containing a five-membered ring with two nitrogen atoms. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazolidine sulfate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4,5-dihydroimidazole with sodium thiosulfate in aqueous solution at room temperature. This reaction proceeds via an exothermic nucleophilic substitution, resulting in the formation of imidazolidine-2-thione . Another method involves the use of Bunte salts, which are S-substituted thiosulfates, as intermediates in the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Imidazolidine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidine-2-thione derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium thiosulfate and chlorosulfonic acid are employed in substitution reactions.

Major Products: The major products formed from these reactions include imidazolidine-2-thione, amine derivatives, and various substituted imidazolidine compounds .

Scientific Research Applications

Imidazolidine sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazolidine sulfate involves its interaction with specific molecular targets and pathways. For instance, imidazolidine derivatives can act as inhibitors of certain enzymes, such as the epithelial sodium channel (ENaC), which plays a role in regulating sodium balance in the body . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Properties

Molecular Formula

C3H10N2O4S

Molecular Weight

170.19 g/mol

IUPAC Name

imidazolidine;sulfuric acid

InChI

InChI=1S/C3H8N2.H2O4S/c1-2-5-3-4-1;1-5(2,3)4/h4-5H,1-3H2;(H2,1,2,3,4)

InChI Key

FNJTXEOAQSUHAK-UHFFFAOYSA-N

Canonical SMILES

C1CNCN1.OS(=O)(=O)O

Origin of Product

United States

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